p-Amino-beta-phenylphenethylamine sulfate monohydrate
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Overview
Description
p-Amino-beta-phenylphenethylamine sulfate monohydrate: is a chemical compound with the molecular formula C14H16N2.H2O.H2O4S. It is known for its racemic stereochemistry and has a molecular weight of 328.384 Da . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Amino-beta-phenylphenethylamine sulfate monohydrate typically involves the reaction of p-Aminophenylacetonitrile with phenylmagnesium bromide, followed by hydrolysis and subsequent treatment with sulfuric acid to form the sulfate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Amino-beta-phenylphenethylamine sulfate monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted amines, quinones, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, p-Amino-beta-phenylphenethylamine sulfate monohydrate is used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study cellular processes and interactions. It can act as a ligand in binding studies and help understand protein-ligand interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in drug development and pharmacological studies to explore its effects on various biological targets .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of p-Amino-beta-phenylphenethylamine sulfate monohydrate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
p-Aminophenethylamine: Similar in structure but lacks the beta-phenyl group.
Phenethylamine: A simpler structure without the amino and phenyl groups.
p-Aminophenylacetonitrile: Precursor in the synthesis of p-Amino-beta-phenylphenethylamine sulfate monohydrate.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
116277-87-3 |
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Molecular Formula |
C14H20N2O5S |
Molecular Weight |
328.39 g/mol |
IUPAC Name |
4-(2-amino-1-phenylethyl)aniline;sulfuric acid;hydrate |
InChI |
InChI=1S/C14H16N2.H2O4S.H2O/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;1-5(2,3)4;/h1-9,14H,10,15-16H2;(H2,1,2,3,4);1H2 |
InChI Key |
KNCSMGIEPJSEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
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